(Z)-1-(benzotriazol-1-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(Z)-1-(benzotriazol-1-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one is a complex organic compound that features a benzotriazole moiety, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(benzotriazol-1-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzotriazole moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid.
Synthesis of the pyrazole ring: This can be done by reacting hydrazine with a 1,3-diketone.
Formation of the thiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling reactions: The final step involves coupling the benzotriazole, pyrazole, and thiophene moieties under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazoles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while nucleophilic substitution on the benzotriazole ring could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(benzotriazol-1-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in drug discovery programs to identify new therapeutic agents.
Medicine
In medicine, such compounds might be investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, or antimicrobial properties. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, these compounds can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials. Their electronic properties make them suitable for use in organic electronics.
Mechanism of Action
The mechanism of action of (Z)-1-(benzotriazol-1-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(benzotriazol-1-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one: Unique due to its combination of benzotriazole, thiophene, and pyrazole moieties.
(Z)-1-(benzotriazol-1-yl)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-one: Lacks the thiophene ring, which might affect its electronic properties.
(Z)-1-(benzotriazol-1-yl)-3-(1-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one: Lacks the phenyl group, which might influence its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct electronic, chemical, and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
(Z)-1-(benzotriazol-1-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5OS/c28-21(27-19-10-5-4-9-18(19)23-25-27)13-12-16-15-26(17-7-2-1-3-8-17)24-22(16)20-11-6-14-29-20/h1-15H/b13-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWIXNXBOSNGMT-SEYXRHQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=CC(=O)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\C(=O)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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